
STF-118804: Mechanism & Cellular Effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: STF-118804

CAS No.: 894187-61-2

Cat. No.: S548918

Get Quote

STF-118804 is a novel, highly specific nicotinamide phosphoribosyltransferase (NAMPT) inhibitor [1]

[2]. NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is the primary source of NAD

biosynthesis in most mammalian tissues [1] [3]. By inhibiting NAMPT, STF-118804 depletes intracellular

NAD levels, leading to metabolic collapse and ultimately reduced cancer cell viability and growth [1].

The diagram below illustrates the core mechanism of action of STF-118804 and its downstream effects on

key cellular signaling pathways.
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This cascade of metabolic disruption and signaling pathway alteration results in potent anti-cancer effects

across various preclinical models [1] [4].

Quantitative Efficacy Data

The tables below summarize key quantitative findings from preclinical studies on STF-118804.

Table 1: In Vitro Efficacy of STF-118804 in Cancer Cell Lines
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Cancer Type Cell Line Assay Type
Key Measured
Effect (IC50 or
significant dose)

Reference

Pancreatic Ductal
Adenocarcinoma
(PDAC)

Panc-1,
PaTu8988t,

SU86.86,
Panc04.03

MTT (72 hours) Nanomolar range
(Panc-1 & PaTu8988t

most sensitive)

[1] [3]

Pancreatic Ductal
Adenocarcinoma
(PDAC)

Panc-1,
PaTu8988t

Trypan Blue /
Sulforhodamine B

(72 hours)

Reduced viable cell
count (nanomolar

range)

[1]

Pancreatic Ductal
Adenocarcinoma
(PDAC)

Panc-1,

PaTu8988t

Soft Agar Colony

Formation (14 days)

Concentration-

dependent reduction
in colony number

[1]

Acute Lymphoblastic
Leukemia (ALL)

Pediatric ALL
patient samples

Cell Viability IC50: 3.1 - 32.3 nM [2]

Neuroblastoma NB1691 Trypan Blue / LDH
Assay

Induced cytotoxicity
and apoptosis

[4]

Table 2: Measured Metabolic and Biochemical Changes Post-STF-118804 Treatment

Parameter Measured Cell Line / Model
Treatment
Duration

Key Findings Reference

NAD+ Levels Panc-1, PaTu8988t,

SU86.86

24 hours Concentration-

dependent decrease

[1]

ATP Levels Panc-1, SU86.86 48 hours Significant time-

dependent decrease

[1]

Glucose Uptake &
Lactate Excretion

Panc-1, PaTu8988t,

SU86.86

Not

Specified

Significantly reduced [1]

Pathway
Phosphorylation

Multiple PDAC lines 48 hours Increased p-AMPK;

Decreased p-mTOR/p-

[1]
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Parameter Measured Cell Line / Model
Treatment
Duration

Key Findings Reference

(AMPK, mTOR) P70S6K

In Vivo Tumor Growth Mouse orthotopic

PDAC model (Panc-
1)

21 days Reduced tumor size [1]

In Vivo Tumor Growth
& Survival

Mouse ALL xenograft
model

Not
Specified

Inhibited tumor growth,
increased survival

[2]

In Vivo Tumor Growth Mouse
neuroblastoma

xenograft (NB1691)

Not
Specified

Blocked tumor growth [4]

Experimental Protocols

Below are detailed protocols for key experiments conducted with STF-118804, based on the information

available in the research.

Protocol 1: Measuring the Effect on NAD+ Levels In Vitro This protocol is central to confirming the

primary mechanism of action of STF-118804.

Cell Lines Used: Pancreatic cancer lines (e.g., Panc-1, PaTu8988t, SU86.86) [1] or neuroblastoma
lines (e.g., NB1691) [4].

Compound Preparation: Prepare a stock solution of STF-118804 in DMSO and aliquot for storage
at -20°C. Further dilute in cell culture medium for treatment [4].

Treatment: Incubate cells with varying concentrations of STF-118804 (e.g., 12.5 nM to 100 nM) for a
defined period, typically 24 hours [1].

NAD+ Extraction & Measurement: Lyse cells and use a deproteinization step. Measure NAD+ levels
colorimetrically or fluorometrically using a commercial NAD+/NADH assay kit, following the

manufacturer's protocol [1].
Critical Control: Use exogenous Nicotinamide Mononucleotide (NMN) to rescue NAD+ levels and

confirm the effect is on-target. Co-treatment with NMN should block the NAD+ depletion and the
subsequent decrease in cell viability [1].

Protocol 2: Assessing Cell Viability and Growth Inhibition (MTT and Clonogenic Assays)
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Cell Seeding and Treatment: Seed cells in 96-well plates and allow to adhere. Treat with a

concentration gradient of STF-118804 for 72 hours [1] [3].
MTT Assay: Add MTT reagent to each well and incubate to allow formazan crystal formation by

metabolically active cells. Solubilize the crystals and measure the absorbance at 570 nm. Calculate
the percentage of viable cells relative to the DMSO-treated control [1].

Clonogenic (Soft Agar) Assay: This tests for anchorage-independent growth, a hallmark of
malignancy.

Prepare a base layer of agar in culture medium in a well. Mix cells with a top layer of agar
medium containing the desired concentrations of STF-118804 and layer it over the base.

Incubate the plates for 14 days, allowing colonies to form.
Stain the plates with a crystal violet solution and manually count the number of colonies formed

under a microscope [1].

Protocol 3: In Vivo Efficacy Study in an Orthotopic Pancreatic Cancer Model

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

Tumor Implantation: Orthotopically implant Panc-1 cells expressing a luciferase reporter (e.g., GFP-
luciferase) into the pancreas to model the native tumor microenvironment [1].

Dosing Regimen: After tumor establishment, administer STF-118804 via a suitable route (e.g.,
intraperitoneal injection) for a period of 21 days. FK866, a first-generation NAMPT inhibitor, can be

used as a comparative control [1].
Endpoint Analysis: Measure tumor size and/or weight at the end of the study. Tumor growth can

also be monitored non-invasively over time using bioluminescence imaging if luciferase-expressing
cells are used [1].

Research Applications & Synergistic Potential

The experimental data validates STF-118804 as a potent tool for pre-clinical research targeting NAMPT. Its

application extends beyond single-agent studies into investigating combination therapies.

Combination Therapy Research: STF-118804 has shown additive effects when combined with standard

chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1].

Furthermore, in neuroblastoma research, its combination with AKT or glycolytic pathway inhibitors

induced robust, greater-than-additive cell death [4]. This highlights its potential to sensitize cancer cells to

other treatments.

Targeting Cancer Stem Cells (CSCs): In an acute lymphoblastic leukemia model, STF-118804 effectively

targeted leukemia stem cells [2]. In neuroblastoma, it reduced the formation of neurospheres, which is a
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functional assay for cancer stem cell self-renewal [4]. This suggests its value in studying strategies to

eradicate this treatment-resistant cell population.

The workflow for designing a combination study is outlined below.

Define Research Goal:
E.g., Overcome Chemoresistance

In Vitro Screening:
STF-118804 + Chemo/Targeted Agent

Mechanistic Analysis:
NAD/ATP levels, Apoptosis, Pathway Modulation

Validate in Disease-Relevant Model:
e.g., Stem Cell/Orthotopic Assay

In Vivo Efficacy:
Combination Therapy in Xenograft Model

Identify Synergistic
Combination Regimen

Click to download full resolution via product page

Critical Considerations for Experimental Design

Cell Line Variability: Sensitivity to STF-118804 varies between cancer types and even between lines
of the same cancer (e.g., SU86.86 was less sensitive than Panc-1) [1]. Preliminary IC50

determination is crucial.
Rescue Experiments: Always include a rescue condition with exogenous NMN to confirm that

observed effects are specifically due to NAMPT inhibition and not off-target toxicity [1].
Time-Dependent Effects: Key events like NAD+ depletion occur within 24 hours, but significant ATP

reduction and cell death may require 48-72 hours of exposure [1]. Design time-course experiments
accordingly.

In Vivo Model Selection: Orthotopic models (e.g., tumor cells implanted in the pancreas) may
provide more clinically relevant efficacy data than subcutaneous models [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [STF-118804: Mechanism & Cellular Effects]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b548918#stf-118804-nad-

measurement-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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